N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) is a compound with the molecular formula C23H26N2O4 and a molecular weight of 394.471.
Scientific Research Applications
N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) typically involves the following steps:
Formation of the xanthene core: The xanthene core is synthesized through a condensation reaction between a suitable phthalic anhydride and a resorcinol derivative under acidic conditions.
Introduction of the amide groups: The amide groups are introduced by reacting the xanthene core with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine.
Final coupling: The final coupling involves the reaction of the intermediate product with 2,2-dimethylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amide groups, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Mechanism of Action
The mechanism of action of N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain proteins or nucleic acids, facilitating the study of molecular pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(2,2-dimethylpropanoylamino)heptyl]-2,2-dimethylpropanamide : This compound shares a similar structural framework but differs in the length of the alkyl chain.
- N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) : Another structurally related compound with variations in the functional groups attached to the xanthene core.
Uniqueness
N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) is unique due to its specific combination of fluorescent properties and structural features, making it particularly useful in applications requiring precise molecular interactions and visualization.
Properties
IUPAC Name |
N-[7-(2,2-dimethylpropanoylamino)-9-oxoxanthen-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-22(2,3)20(27)24-13-7-9-17-15(11-13)19(26)16-12-14(8-10-18(16)29-17)25-21(28)23(4,5)6/h7-12H,1-6H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPAHCABSOHVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.